molecular formula C25H41ClN6O2S B13765523 Metolachlor-prometryn mixt. CAS No. 67257-13-0

Metolachlor-prometryn mixt.

Cat. No.: B13765523
CAS No.: 67257-13-0
M. Wt: 525.2 g/mol
InChI Key: ZPLGLRRHTDVMNS-UHFFFAOYSA-N
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Description

Metolachlor-prometryn mixture is a combination of two herbicides, metolachlor and prometryn, used primarily in agricultural settings to control a wide range of weeds. Metolachlor is a chloroacetanilide herbicide, while prometryn belongs to the triazine class of herbicides. This mixture is effective in pre-emergence and early post-emergence weed control, making it a valuable tool for farmers to protect crops such as maize, soybeans, and sorghum .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metolachlor is synthesized through the reaction of 2-ethyl-6-methylaniline with methoxyacetone in the presence of a base, followed by chlorination. Prometryn is synthesized by reacting cyanuric chloride with isopropylamine and methylthio groups under controlled conditions .

Industrial Production Methods

Industrial production of metolachlor involves large-scale chlorination and amination processes, while prometryn production includes triazine ring formation and subsequent functionalization. Both compounds are produced in high-purity forms to ensure their effectiveness as herbicides .

Chemical Reactions Analysis

Types of Reactions

Metolachlor and prometryn undergo various chemical reactions, including oxidation, reduction, and substitution. Metolachlor can be oxidized to form hydroxylated metabolites, while prometryn can undergo dealkylation and oxidation .

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the oxidation of metolachlor include hydroxylated derivatives, while prometryn oxidation yields dealkylated and hydroxylated metabolites. These products are often less active than the parent compounds but can still contribute to overall herbicidal activity .

Mechanism of Action

Metolachlor inhibits the synthesis of very long-chain fatty acids, proteins, and chlorophyll in plants, leading to disrupted cell division and growth. Prometryn inhibits photosynthesis by blocking electron transport in the chloroplasts. Together, these mechanisms effectively control weed growth by targeting essential physiological processes in plants .

Comparison with Similar Compounds

Similar Compounds

    Atrazine: Another triazine herbicide with similar photosynthesis-inhibiting properties.

    Acetochlor: A chloroacetanilide herbicide similar to metolachlor but with different environmental persistence.

    Simazine: A triazine herbicide used for pre-emergence weed control.

Uniqueness

The metolachlor-prometryn mixture is unique due to its combined mode of action, providing both pre-emergence and early post-emergence control of a wide range of weeds. This dual action makes it more versatile and effective compared to single-component herbicides .

Properties

CAS No.

67257-13-0

Molecular Formula

C25H41ClN6O2S

Molecular Weight

525.2 g/mol

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H22ClNO2.C10H19N5S/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-8,12H,5,9-10H2,1-4H3;6-7H,1-5H3,(H2,11,12,13,14,15)

InChI Key

ZPLGLRRHTDVMNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CC(C)NC1=NC(=NC(=N1)SC)NC(C)C

Origin of Product

United States

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